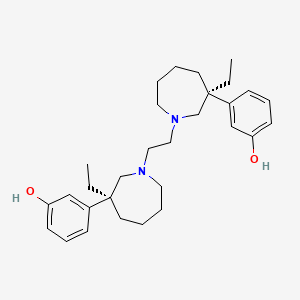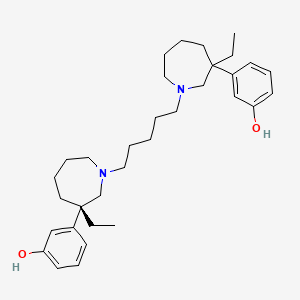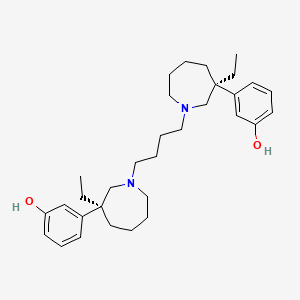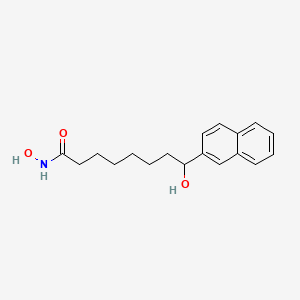
N,8-dihydroxy-8-(naphthalen-2-yl)octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,8-dihydroxy-8-(naphthalen-2-yl)octanamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the octanamide chain. Key steps include:
Nitration and Reduction: Naphthalene undergoes nitration to form nitronaphthalene, which is then reduced to aminonaphthalene.
Amidation: The aminonaphthalene is reacted with an appropriate octanoic acid derivative to form the octanamide structure.
Hydroxylation: Hydroxyl groups are introduced at the 8th position of the octanamide chain through controlled oxidation reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbonyl group in the amide to an amine.
Substitution: The aromatic ring of the naphthalene moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of primary amines.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
N,8-Dihydroxy-8-(naphthalen-2-yl)octanamide has been extensively studied for its potential as an enzyme inhibitor. It has shown promise in:
Medicinal Chemistry:
Biological Research: Used in studies to understand enzyme-substrate interactions and the development of enzyme inhibitors.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of histone deacetylase (HDAC). By binding to the active site of HDAC, it prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in altered gene expression and can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include the zinc ion in the catalytic core of HDAC, which is essential for its enzymatic activity .
Comparison with Similar Compounds
Trichostatin A: Another HDAC inhibitor with a similar mechanism of action.
Vorinostat: A clinically approved HDAC inhibitor used in cancer therapy.
Romidepsin: A cyclic peptide that inhibits HDAC and is used in the treatment of cutaneous T-cell lymphoma.
Uniqueness: N,8-Dihydroxy-8-(naphthalen-2-yl)octanamide is unique due to its specific binding affinity and selectivity for certain HDAC isoforms, particularly those found in parasitic organisms like Schistosoma mansoni . This selectivity makes it a promising candidate for the development of targeted therapies with potentially fewer side effects compared to other HDAC inhibitors.
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N,8-dihydroxy-8-naphthalen-2-yloctanamide |
InChI |
InChI=1S/C18H23NO3/c20-17(9-3-1-2-4-10-18(21)19-22)16-12-11-14-7-5-6-8-15(14)13-16/h5-8,11-13,17,20,22H,1-4,9-10H2,(H,19,21) |
InChI Key |
JWCSCYWHCCHTEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CCCCCCC(=O)NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



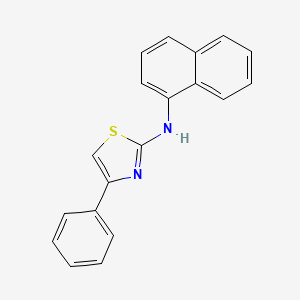
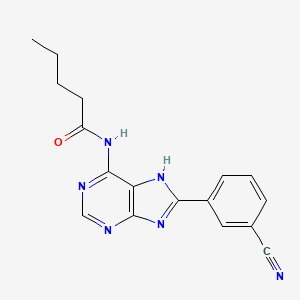

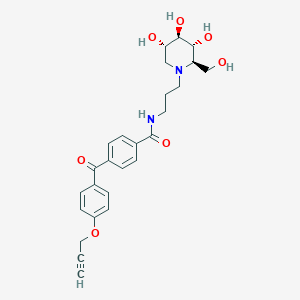
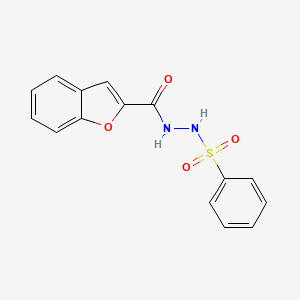
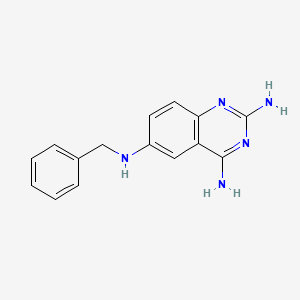
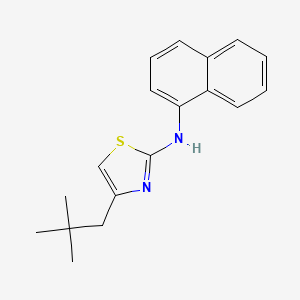

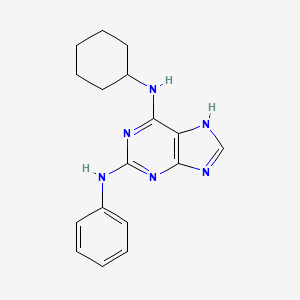
![(2S)-2-[(1-oxido-2-phosphonoethylidene)amino]butanedioate](/img/structure/B10851289.png)
